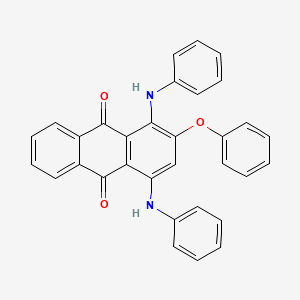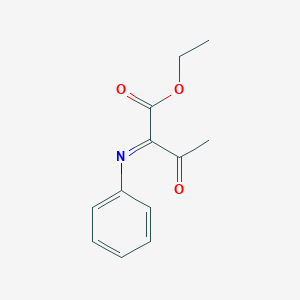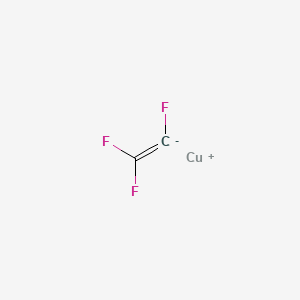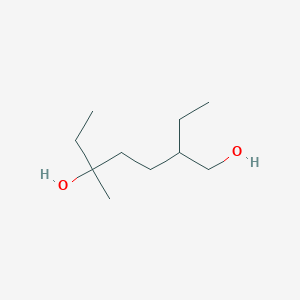
2-Ethyl-5-methylheptane-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-methylheptane-1,5-diol is an organic compound with a branched structure. It belongs to the class of alkanes, which are saturated hydrocarbons. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the first and fifth carbon atoms of the heptane chain, with ethyl and methyl groups as substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methylheptane-1,5-diol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 2-Ethyl-5-methylhept-1-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding diketone, 2-Ethyl-5-methylheptane-1,5-dione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to achieve the desired diol.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5-methylheptane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-Ethyl-5-methylheptane-1,5-dione or 2-Ethyl-5-methylheptanoic acid.
Reduction: 2-Ethyl-5-methylheptane.
Substitution: 2-Ethyl-5-methylheptane-1,5-dichloride or 2-Ethyl-5-methylheptane-1,5-dibromide.
Aplicaciones Científicas De Investigación
2-Ethyl-5-methylheptane-1,5-diol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways involving diols.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-methylheptane-1,5-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound can also participate in redox reactions, altering the oxidation state of other molecules in the process.
Comparación Con Compuestos Similares
2-Ethyl-5-methylheptane-1,5-diol can be compared with other similar compounds, such as:
2-Ethyl-5-methylheptane-1,5-dione: This compound has ketone groups instead of hydroxyl groups.
2-Ethyl-5-methylheptane: This compound lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2-Ethyl-5-methylheptane-1,5-dichloride: This compound has halide groups instead of hydroxyl groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its dual hydroxyl groups, which provide versatility in chemical reactions and applications.
Propiedades
Número CAS |
106001-85-8 |
|---|---|
Fórmula molecular |
C10H22O2 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
2-ethyl-5-methylheptane-1,5-diol |
InChI |
InChI=1S/C10H22O2/c1-4-9(8-11)6-7-10(3,12)5-2/h9,11-12H,4-8H2,1-3H3 |
Clave InChI |
OWBFQNWNZDRDQB-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCC(C)(CC)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
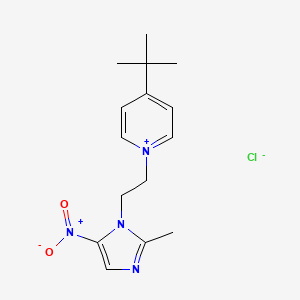
![1,1'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione)](/img/structure/B14337085.png)

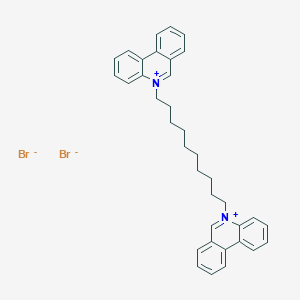
![1,1'-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione}](/img/structure/B14337097.png)

![N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide](/img/structure/B14337124.png)
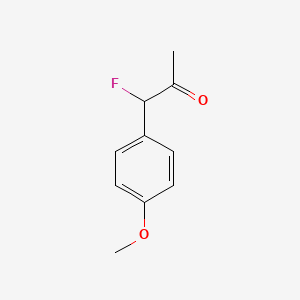
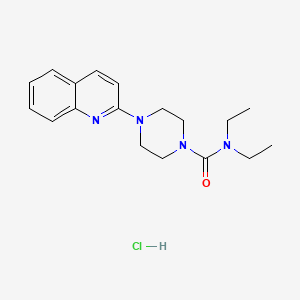
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
